3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one
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Overview
Description
3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Preparation Methods
The synthesis of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3-methyl-1H-pyrazole with 2-chloro-3-propylpyrimidine under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .
Chemical Reactions Analysis
3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one undergoes various chemical reactions, including:
Scientific Research Applications
3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one has been studied for various scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with cyclin A2, thereby inhibiting cell cycle progression and inducing apoptosis in cancer cells . The compound’s photophysical properties are attributed to its ability to undergo intramolecular charge transfer, which is influenced by the presence of electron-donating or electron-withdrawing groups on the pyrazole ring .
Comparison with Similar Compounds
3-methyl-7-propyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one can be compared with other pyrazolo[1,5-a]pyrimidine derivatives such as:
3,6-dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: Known for its energetic properties and potential use in heat-resistant explosives.
5-amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7(4H)-one: Another energetic compound with similar structural features.
4-aryl-3,7,7-trimethyl-2,4,6,7,8,9-hexahydropyrazolo[3,4-b]quinolin-5-ones: Used in the synthesis of complex heterocyclic systems.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct photophysical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H13N3O |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
3-methyl-7-propyl-4H-pyrazolo[1,5-a]pyrimidin-5-one |
InChI |
InChI=1S/C10H13N3O/c1-3-4-8-5-9(14)12-10-7(2)6-11-13(8)10/h5-6H,3-4H2,1-2H3,(H,12,14) |
InChI Key |
WCUKJNOXSCRBJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)NC2=C(C=NN12)C |
Origin of Product |
United States |
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